SQ-24798

Description

Structure

3D Structure

Properties

CAS No. |

69734-02-7 |

|---|---|

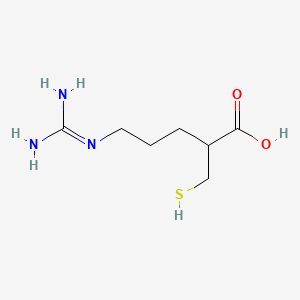

Molecular Formula |

C7H15N3O2S |

Molecular Weight |

205.28 g/mol |

IUPAC Name |

5-(diaminomethylideneamino)-2-(sulfanylmethyl)pentanoic acid |

InChI |

InChI=1S/C7H15N3O2S/c8-7(9)10-3-1-2-5(4-13)6(11)12/h5,13H,1-4H2,(H,11,12)(H4,8,9,10) |

InChI Key |

JOVIPJZDTSYNNW-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(CS)C(=O)O)CN=C(N)N |

Synonyms |

2-mercaptomethyl-5-guanidinopentanoic acid SQ 24,798 SQ 24798 SQ-24,798 SQ-24798 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of SQ-24798

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ-24798 is a chemical entity identified as an inhibitor of two key carboxypeptidases: Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), also known as Carboxypeptidase B2 (CPB2), and Carboxypeptidase N (CPN). By targeting these enzymes, this compound has the potential to modulate critical physiological pathways, including fibrinolysis and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on its target enzymes and the subsequent impact on relevant signaling cascades. This document summarizes the available (though limited) quantitative data, outlines putative experimental protocols for assessing its inhibitory activity, and presents visual representations of the implicated biological pathways.

Introduction

This compound has been noted for its dual inhibitory action against Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) and Carboxypeptidase N (CPN)[1]. These zinc-dependent metalloproteases play significant roles in regulating the final stages of the coagulation cascade and the inflammatory response, respectively. Understanding the precise mechanism by which this compound inhibits these enzymes is crucial for exploring its therapeutic potential in thrombotic and inflammatory disorders.

Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) is a zymogen that, upon activation to its enzymatic form (TAFIa), attenuates the breakdown of blood clots. It achieves this by removing C-terminal lysine (B10760008) residues from partially degraded fibrin (B1330869), which are essential binding sites for plasminogen and tissue plasminogen activator (tPA). By inhibiting TAFIa, this compound is expected to enhance fibrinolysis, leading to more efficient clot dissolution.

Carboxypeptidase N (CPN) is a plasma enzyme responsible for inactivating a variety of potent inflammatory mediators, including anaphylatoxins (C3a, C4a, C5a) and kinins (e.g., bradykinin), by cleaving their C-terminal arginine or lysine residues. Inhibition of CPN by this compound would therefore be expected to prolong the pro-inflammatory effects of these peptides.

Quantitative Inhibition Data

For the purpose of this guide, the following table structure is provided as a template for when such data becomes available.

| Target Enzyme | Inhibitor | Parameter | Value (nM) | Assay Conditions | Reference |

| TAFIa (Human) | This compound | IC50 | Data not available | Details not available | [1] |

| TAFIa (Human) | This compound | Ki | Data not available | Details not available | [1] |

| CPN (Human) | This compound | IC50 | Data not available | Details not available | [1] |

| CPN (Human) | This compound | Ki | Data not available | Details not available | [1] |

Signaling Pathways and Mechanism of Action

The inhibitory action of this compound on TAFI and CPN disrupts two distinct but important physiological pathways.

Inhibition of the TAFI Pathway and Enhancement of Fibrinolysis

The primary role of TAFI is to dampen fibrinolysis, thereby stabilizing a blood clot. The activation of TAFI to its active form, TAFIa, is a key step in this process and is primarily mediated by the thrombin-thrombomodulin complex. Once active, TAFIa removes C-terminal lysine residues from the surface of a partially degraded fibrin clot. These lysine residues are crucial for the binding of plasminogen and its activator, tPA. By removing these binding sites, TAFIa effectively slows down the conversion of plasminogen to plasmin, the principle enzyme responsible for fibrin degradation.

This compound, by inhibiting TAFIa, prevents the removal of these C-terminal lysine residues. This leads to an increased recruitment of plasminogen and tPA to the fibrin clot, resulting in enhanced plasmin generation and consequently, more rapid clot lysis.

Caption: Inhibition of the TAFI pathway by this compound.

Inhibition of the CPN Pathway and Potentiation of Inflammation

Carboxypeptidase N is a key regulator of the inflammatory response, acting to temper its intensity by inactivating potent pro-inflammatory peptides. These peptides, such as the anaphylatoxins C3a, C4a, and C5a, and bradykinin, are generated during complement activation and the initial phases of inflammation. They mediate a range of effects including vasodilation, increased vascular permeability, and chemotaxis of immune cells.

CPN cleaves the C-terminal arginine or lysine residues from these peptides, rendering them inactive or significantly less potent. By inhibiting CPN, this compound would prevent this inactivation, leading to a sustained and potentially amplified inflammatory response. This could have therapeutic implications in contexts where a heightened inflammatory response is desirable, or conversely, could be a significant side effect to consider.

Caption: Inhibition of the CPN pathway by this compound.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like this compound against TAFIa and CPN. The specific conditions used for this compound would be detailed in its primary publication.

TAFIa Inhibition Assay (Chromogenic)

This assay measures the enzymatic activity of TAFIa through the cleavage of a chromogenic substrate.

Materials:

-

Purified human TAFI

-

Human α-thrombin

-

Recombinant human thrombomodulin

-

Chromogenic TAFIa substrate (e.g., Hippuryl-Arginine)

-

This compound (or other test inhibitor)

-

Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of TAFIa: In a microcentrifuge tube, combine purified TAFI, thrombin, and thrombomodulin in assay buffer. Incubate at 37°C for a predetermined time (e.g., 10 minutes) to allow for the activation of TAFI to TAFIa.

-

Inhibitor Incubation: In the wells of a 96-well plate, add a fixed concentration of the freshly prepared TAFIa.

-

Add varying concentrations of this compound (typically in a serial dilution) to the wells containing TAFIa. Include a vehicle control (e.g., DMSO) for determining 0% inhibition and a control with no TAFIa for background subtraction.

-

Incubate the plate at 37°C for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Measurement: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Experimental workflow for TAFIa inhibition assay.

CPN Inhibition Assay (Fluorometric)

This assay measures the activity of CPN using a fluorogenic substrate.

Materials:

-

Purified human plasma CPN

-

Fluorogenic CPN substrate (e.g., Dansyl-Ala-Arg)

-

This compound (or other test inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Enzyme and Inhibitor Incubation: In the wells of a 96-well black microplate, add a fixed concentration of purified CPN.

-

Add varying concentrations of this compound. Include a vehicle control and a no-enzyme control.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measurement: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths over time.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition and calculate the IC50 value as described for the TAFIa assay.

Caption: Experimental workflow for CPN inhibition assay.

Conclusion

This compound is an inhibitor of TAFI and CPN, positioning it as a molecule with the potential to influence both fibrinolysis and inflammation. Its inhibitory action on TAFIa is expected to promote the breakdown of blood clots, a desirable characteristic for the treatment of thrombotic diseases. Conversely, its inhibition of CPN may lead to an enhanced inflammatory response, a factor that requires careful consideration in its therapeutic development. The full characterization of this compound, including the determination of its inhibitory potency (IC50/Ki) and the elucidation of the specific experimental conditions under which these values were obtained, is essential for a complete understanding of its mechanism of action and for guiding future research and development efforts. Further investigation into the primary literature is required to obtain this critical information.

References

Unveiling the Chemical Architecture and Biological Interactions of SQ-24798 (GEMSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental evaluation of SQ-24798, a potent inhibitor of key carboxypeptidases. Also known as 2-Guanidinoethylmercaptosuccinic acid (GEMSA), this small molecule has been instrumental in elucidating the roles of thrombin-activatable fibrinolysis inhibitor (TAFIa) and carboxypeptidase N (CPN) in various physiological and pathological processes. This document details its chemical properties, summarizes its inhibitory activity with relevant quantitative data, and outlines the experimental protocols for assessing its function. Furthermore, it presents key signaling pathways and experimental workflows in a clear, visual format to facilitate a deeper understanding of its mechanism of action and applications in research and drug development.

Chemical Structure and Identification

This compound, systematically named 2-[[2-[(aminoiminomethyl)amino]ethyl]thio]-butanedioic acid, is a synthetic organic compound. Its structure features a succinic acid backbone with a guanidinoethylmercapto side chain, which is crucial for its inhibitory activity.

Table 1: Chemical Identifiers for this compound (GEMSA)

| Identifier | Value |

| IUPAC Name | 2-[[2-[(aminoiminomethyl)amino]ethyl]thio]-butanedioic acid |

| Other Names | 2-Guanidinoethylmercaptosuccinic acid, GEMSA |

| CAS Number | 77482-44-1[1][2] |

| Molecular Formula | C₇H₁₃N₃O₄S[1][2] |

| SMILES | OC(C(CC(O)=O)SCCNC(N)=N)=O[1] |

| ChEMBL ID | CHEMBL236822 |

| PubChem CID | 194328 |

Biological Activity and Quantitative Data

This compound is a potent competitive inhibitor of both thrombin-activatable fibrinolysis inhibitor (TAFIa), also known as carboxypeptidase B2 (CPB2), and carboxypeptidase N (CPN).[3] Its ability to block the enzymatic activity of these carboxypeptidases has made it a valuable tool for studying their roles in fibrinolysis, inflammation, and other biological pathways.

Table 2: Inhibitory Activity of this compound (GEMSA)

| Target Enzyme | Inhibition Constant (Ki) | Comments |

| Enkephalin Convertase (Carboxypeptidase H) | 8.8 nM[1] | This compound is a potent inhibitor of enkephalin convertase, a carboxypeptidase B-like processing enzyme. |

| Carboxypeptidase N (CPN) | Potent inhibitor (specific Ki not detailed in provided abstracts) | The discovery of this compound showed its inhibitory effect on CPN. |

| Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) | Potent inhibitor (specific Ki not detailed in provided abstracts) | This compound is a competitive inhibitor of TAFIa and can variably affect fibrinolysis. |

Experimental Protocols

Inhibition of Carboxypeptidase N (CPN) Assay

A common method to determine the inhibitory activity of compounds like this compound against CPN involves monitoring the hydrolysis of a specific substrate.

-

Principle: The rate of hydrolysis of a substrate, such as [³H]benzoyl-Ala-Arg, by purified CPN is measured in the presence and absence of the inhibitor.[3] The decrease in the rate of substrate cleavage is indicative of inhibitory activity.

-

Methodology:

-

Purified bovine serum CPN or human serum is used as the enzyme source.[3]

-

The substrate, [³H]benzoyl-Ala-Arg, is incubated with the enzyme.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of hydrolyzed product is quantified, typically by liquid scintillation counting, to determine the reaction velocity.

-

The inhibition constant (Ki) is calculated by analyzing the reaction rates at different substrate and inhibitor concentrations, often using graphical methods like the Dixon plot or by non-linear regression analysis.

-

Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) Activity and Fibrinolysis Assay

The effect of this compound on TAFIa activity is often assessed in the context of fibrinolysis using a clot lysis assay.

-

Principle: The time it takes for a fibrin (B1330869) clot to lyse in the presence of a plasminogen activator (like tPA) is measured. TAFIa slows down fibrinolysis, and an inhibitor like this compound is expected to shorten the lysis time. However, this compound can also stabilize TAFIa, leading to complex effects on fibrinolysis.

-

Methodology:

-

Human plasma is clotted in a microtiter plate.

-

A plasminogen activator, such as tissue-type plasminogen activator (tPA), is included to initiate fibrinolysis.

-

Different concentrations of this compound are added to the plasma before clotting.

-

The absorbance of the wells is monitored over time at a specific wavelength (e.g., 340 nm) to track the clot density.

-

The clot lysis time is determined as the time required for the absorbance to decrease to half of its initial value.

-

The data can be used to determine the effect of the inhibitor on the apparent half-life of TAFIa.

-

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the direct inhibition of TAFIa and CPN, which in turn modulates the fibrinolytic and kinin-kallikrein systems.

The Role of TAFIa in Fibrinolysis and its Inhibition by this compound

TAFIa plays a crucial role in downregulating fibrinolysis by removing C-terminal lysine (B10760008) residues from partially degraded fibrin. This reduces the binding of plasminogen and tPA to the fibrin clot, thereby slowing down its degradation.

Caption: Inhibition of TAFIa by this compound enhances fibrinolysis.

Experimental Workflow for Assessing Fibrinolysis Inhibition

The following diagram illustrates a typical workflow for evaluating the effect of an inhibitor like this compound on fibrinolysis.

Caption: Workflow for a turbidimetric clot lysis assay.

Conclusion

This compound (GEMSA) is a well-characterized and potent inhibitor of TAFIa and CPN. Its defined chemical structure and biological activity make it an indispensable tool for researchers investigating the complexities of fibrinolysis, inflammation, and related pathways. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for designing and interpreting studies involving this important research compound. Further investigation into its specific inhibitory constants for different carboxypeptidases and its effects in various in vivo models will continue to expand our understanding of its therapeutic potential.

References

In-depth Technical Guide: The Discovery and Synthesis of SQ-24798

An extensive search for the discovery and synthesis process of a compound designated SQ-24798 has yielded no specific information corresponding to this identifier. The designation "this compound" does not appear in publicly accessible scientific literature, clinical trial databases, or chemical supplier catalogs.

It is plausible that "this compound" represents an internal compound code used within a pharmaceutical or research organization that has not been disclosed publicly. Alternatively, it could be an erroneous or outdated identifier.

While a direct guide on this compound cannot be provided due to the absence of data, this report will instead focus on the general principles and methodologies relevant to the potential chemical class that "this compound" might belong to, based on related chemical nomenclature found during the search. The compound name "1-(3-mercaptopropanoyl)-4-(cyclopropyl)-L-proline" was constructed and used as a search query, assuming a possible structural relationship to known proline derivatives. Although this specific structure was not linked to the this compound identifier, the synthesis of substituted proline derivatives is a well-documented area of medicinal chemistry.

This guide will, therefore, provide a comprehensive overview of the discovery and synthesis of substituted proline analogues, which may share conceptual and methodological similarities with the intended topic.

Part 1: Discovery and Rationale for Substituted Proline Analogues

The discovery of bioactive proline derivatives often stems from a desire to modulate the activity of enzymes or receptors where proline or a proline-containing peptide is a natural ligand. Proline's unique cyclic structure imparts significant conformational constraints on peptides, making it a crucial residue for maintaining the three-dimensional structure required for biological activity.

Logical Framework for Proline Analogue Discovery

The rationale for modifying the proline scaffold typically follows one or more of the following objectives:

-

To Enhance Potency: Introducing substituents that create additional favorable interactions with the biological target.

-

To Improve Selectivity: Modifying the structure to disfavor binding to off-target proteins.

-

To Modulate Pharmacokinetic Properties: Altering characteristics such as absorption, distribution, metabolism, and excretion (ADME).

-

To Introduce Novel Functionality: Incorporating reactive groups for bioconjugation or labeling.

Caption: Rationale for developing substituted proline analogues.

Part 2: General Synthesis Strategies for Substituted Prolines

The synthesis of substituted prolines can be broadly categorized into two approaches: synthesis from acyclic precursors or modification of a pre-existing proline or hydroxyproline (B1673980) ring.

Synthesis from Acyclic Precursors

This approach involves the construction of the pyrrolidine (B122466) ring from linear starting materials. A common method is the intramolecular cyclization of a suitably functionalized amino acid derivative.

Experimental Protocol: Reductive Amination and Cyclization

A representative protocol for synthesizing a 4-substituted proline from an acyclic precursor is outlined below.

-

Starting Material: A protected glutamic acid derivative is chosen as the starting material.

-

Reduction: The γ-carboxylic acid is selectively reduced to an aldehyde.

-

Intramolecular Reductive Amination: The free amine on the α-carbon undergoes an intramolecular reaction with the newly formed aldehyde, followed by reduction of the resulting cyclic imine to form the pyrrolidine ring.

-

Deprotection: Removal of the protecting groups yields the 4-substituted proline.

Caption: General workflow for synthesizing a substituted proline.

Modification of Hydroxyproline

A more common and often more stereocontrolled method for synthesizing 4-substituted prolines is to start with commercially available 4-hydroxyproline (B1632879). The hydroxyl group provides a convenient handle for introducing a variety of substituents.

Experimental Protocol: Nucleophilic Substitution of a Hydroxyproline Derivative

-

Protection: The amine and carboxylic acid of 4-hydroxyproline are protected (e.g., as Boc and methyl ester, respectively).

-

Activation of Hydroxyl Group: The hydroxyl group is converted into a good leaving group, for instance, by tosylation or mesylation.

-

Nucleophilic Substitution: The activated hydroxyl group is displaced by a nucleophile to introduce the desired substituent at the 4-position. This reaction often proceeds with inversion of stereochemistry (SN2 mechanism).

-

Deprotection: Removal of the protecting groups affords the final 4-substituted proline.

Table 1: Representative Nucleophiles and Resulting 4-Substituents

| Nucleophile | Resulting 4-Substituent |

| Azide (N3-) | Azido (-N3) |

| Thiolate (RS-) | Thioether (-SR) |

| Cyanide (CN-) | Cyano (-CN) |

| Organocuprate (R2CuLi) | Alkyl/Aryl (-R) |

Part 3: Synthesis of a Hypothetical Mercaptopropanoyl-Substituted Proline

Based on the constructed name "1-(3-mercaptopropanoyl)-4-(cyclopropyl)-L-proline," a plausible synthetic route can be proposed. This would involve the acylation of a 4-cyclopropyl-L-proline derivative.

Proposed Synthetic Workflow

Caption: A hypothetical synthetic route to a mercaptopropanoyl-substituted proline.

Experimental Considerations:

-

Stereochemistry: Maintaining the desired stereochemistry at the C2 and C4 positions of the proline ring is critical and would require careful selection of reagents and reaction conditions.

-

Protecting Groups: Orthogonal protecting groups would be necessary to allow for the selective deprotection and modification of the amine, carboxylic acid, and thiol functionalities.

-

Purification: Chromatographic purification would likely be required at multiple steps to isolate the desired intermediates and the final product in high purity.

Conclusion

While specific information regarding "this compound" is unavailable in the public domain, the principles governing the discovery and synthesis of substituted proline analogues are well-established. The methodologies described herein provide a foundational understanding of the strategies employed to design and create novel proline-based compounds for potential therapeutic applications. Researchers and drug development professionals can leverage these general approaches to guide the synthesis of new chemical entities.

In-Depth Technical Guide: S62798 as a Potent and Selective TAFIa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of TAFIa in Fibrinolysis

Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) is a crucial modulator of the fibrinolytic system, acting as a bridge between coagulation and its subsequent breakdown. In its zymogenic form, TAFI circulates in the plasma. Upon activation by the thrombin-thrombomodulin complex, it is converted to its active form, TAFIa. TAFIa is a carboxypeptidase that systematically removes C-terminal lysine (B10760008) and arginine residues from partially degraded fibrin (B1330869). These C-terminal residues are essential binding sites for plasminogen and tissue plasminogen activator (tPA), which work in concert to dissolve the fibrin clot. By cleaving these binding sites, TAFIa effectively dampens the fibrinolytic process, leading to a more stable clot.

Elevated levels of TAFI have been associated with an increased risk of thrombotic diseases, making TAFIa an attractive therapeutic target for enhancing fibrinolysis. Inhibition of TAFIa is a promising strategy to promote the breakdown of pathological thrombi without directly interfering with the coagulation cascade, potentially offering a safer alternative to conventional thrombolytic therapies. This guide focuses on the preclinical profile of S62798, a potent and selective small-molecule inhibitor of TAFIa.

S62798: Mechanism of Action and Preclinical Profile

S62798 is a novel, competitive inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By binding to the active site of TAFIa, S62798 prevents the cleavage of C-terminal lysine residues on the surface of partially degraded fibrin. This action preserves the binding sites for plasminogen and tPA, thereby potentiating the endogenous fibrinolytic cascade and accelerating clot lysis.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative data for S62798 from preclinical studies.

Table 1: In Vitro Inhibitory Activity of S62798

| Parameter | Species | Value (nmol/L) |

| IC50 | Human | 11 |

| IC50 | Mouse | 270 |

| IC50 | Rat | 178 |

| EC50 (Thromboelastometry) | Human | 27 |

Table 2: In Vivo Efficacy of S62798 in a Murine Model of Pulmonary Thromboembolism

| Treatment | Dose (mg/kg) | Outcome |

| S62798 | 0.03 | Minimal effective dose to decrease pulmonary fibrin clots |

| S62798 + Heparin (curative setting) | Not specified | Significantly decreased pulmonary fibrin deposition |

| Heparin alone (curative setting) | Not specified | No significant effect on pulmonary fibrin deposition |

Table 3: In Vivo Bleeding Risk Assessment

| Model | Species | Dose (mg/kg) | Outcome |

| Tail Bleeding Model | Rat | Up to 20 | No significant effect on bleeding |

Experimental Protocols

The following are representative protocols for the key experiments used to characterize S62798.

In Vitro TAFIa Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of TAFIa.

Materials:

-

Recombinant human TAFI

-

Thrombin

-

Soluble thrombomodulin

-

Chromogenic TAFIa substrate (e.g., Hippuryl-Arginine)

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween 20, pH 7.4)

-

S62798 or other test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of TAFI in assay buffer.

-

Activate TAFI to TAFIa by incubating with thrombin and thrombomodulin for a specified time (e.g., 10 minutes) at 37°C.

-

Prepare serial dilutions of S62798 in assay buffer.

-

In a 96-well plate, add the activated TAFIa solution to wells containing either S62798 dilutions or vehicle control.

-

Pre-incubate the TAFIa and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance at a specific wavelength (e.g., 254 nm for Hippuryl-Arginine) over time using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Thromboelastometry (ROTEM) Assay

This assay assesses the effect of S62798 on clot lysis in whole blood.

Materials:

-

Freshly drawn human whole blood (citrated)

-

ROTEM thromboelastometry system

-

Reagents for EXTEM and APTEM tests (tissue factor and aprotinin, respectively)

-

S62798 or other test compounds

-

Calcium chloride solution

Procedure:

-

Prepare different concentrations of S62798.

-

Add a specific volume of whole blood to vials containing S62798 or vehicle control.

-

Incubate the blood-inhibitor mixture for a short period.

-

Initiate the ROTEM analysis by adding the blood sample to the appropriate cuvette containing the EXTEM or APTEM reagent and calcium chloride.

-

Monitor the thromboelastogram for parameters such as Clotting Time (CT), Clot Formation Time (CFT), Maximum Clot Firmness (MCF), and Lysis Index at 60 minutes (LI60).

-

An increase in LI60 in the presence of the inhibitor compared to the control indicates enhanced fibrinolysis.

-

The EC50 is determined as the concentration of S62798 that produces 50% of the maximal effect on clot lysis.

Murine Model of Tissue Factor-Induced Pulmonary Thromboembolism

This in vivo model evaluates the efficacy of S62798 in preventing thrombosis.

Materials:

-

Male C57BL/6 mice

-

Human Tissue Factor (TF)

-

S62798

-

Saline solution

-

Anesthesia

-

ELISA kit for mouse fibrin

Procedure:

-

Anesthetize the mice.

-

Administer S62798 or vehicle control intravenously (IV) via the tail vein.

-

After a specified time, induce thromboembolism by IV injection of a thrombogenic dose of human Tissue Factor.

-

Euthanize the mice at a predetermined time point after TF injection.

-

Perfuse the lungs with saline and harvest the tissue.

-

Homogenize the lung tissue.

-

Quantify the amount of fibrin deposition in the lung homogenates using a specific ELISA for mouse fibrin.

-

Compare the levels of pulmonary fibrin in the S62798-treated groups to the vehicle control group to determine the efficacy of the inhibitor.

Signaling Pathways and Experimental Workflows

TAFIa Signaling Pathway and Inhibition by S62798

An In-depth Technical Guide on the Inhibition of Carboxypeptidase N by SQ-24798 (GEMSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase N (CPN), also known as kininase-1 or anaphylatoxin inactivator, is a crucial plasma metallo-carboxypeptidase that plays a significant role in regulating inflammatory processes. By cleaving C-terminal basic amino acids, specifically arginine and lysine, from circulating peptides, CPN inactivates potent pro-inflammatory mediators such as bradykinin (B550075) and the anaphylatoxins C3a and C5a. This enzymatic activity makes CPN a key regulator of the kallikrein-kinin and complement systems, positioning it as a potential therapeutic target for inflammatory and immunological disorders. This technical guide provides a comprehensive overview of the inhibition of Carboxypeptidase N by the compound SQ-24798, more commonly known as guanidinoethylmercaptosuccinic acid (GEMSA).

Carboxypeptidase N: Structure and Function

Carboxypeptidase N is a tetrameric glycoprotein (B1211001) found in plasma, composed of two identical catalytic subunits and two identical regulatory subunits. The catalytic subunits contain a zinc ion essential for their enzymatic activity. The primary function of CPN is to modulate the activity of various bioactive peptides by removing their C-terminal basic residues. This action terminates the pro-inflammatory effects of bradykinin and the anaphylatoxins C3a and C5a, thereby preventing excessive inflammatory responses.

This compound (GEMSA): A Thiol-Containing Inhibitor

This compound, or guanidinoethylmercaptosuccinic acid (GEMSA), is a potent and selective inhibitor of metallocarboxypeptidases with a preference for those with carboxypeptidase B-like specificity, which includes Carboxypeptidase N. As a thiol-containing compound, GEMSA's inhibitory mechanism involves the interaction of its thiol group with the zinc ion located in the active site of the enzyme. This interaction leads to a reversible inhibition of the enzyme's catalytic activity.

Quantitative Data on Carboxypeptidase N Inhibition by this compound (GEMSA)

The inhibitory potency of this compound (GEMSA) against Carboxypeptidase N has been quantified, providing key data for its characterization as a CPN inhibitor.

| Inhibitor | Enzyme | Ki (Inhibition Constant) | Reference |

| This compound (GEMSA) | Carboxypeptidase N | 1.5 µM (1.5 x 10-6 M) | [1] |

Experimental Protocols

Generalized Carboxypeptidase N Inhibition Assay Protocol

This protocol outlines a typical enzymatic assay to determine the inhibitory activity of a compound like this compound (GEMSA) against Carboxypeptidase N.

1. Materials and Reagents:

-

Enzyme: Purified human plasma Carboxypeptidase N.

-

Substrate: A suitable chromogenic or fluorogenic substrate for CPN, such as Hippuryl-L-Arginine or Dansyl-Ala-Arg.

-

Inhibitor: this compound (guanidinoethylmercaptosuccinic acid - GEMSA).

-

Buffer: Tris-HCl or HEPES buffer, pH 7.5, containing NaCl and CoCl2 (as CPN is a zinc metalloenzyme, but cobalt can sometimes enhance activity in vitro).

-

Detection Reagent: (If using a non-direct substrate) e.g., Ninhydrin for detecting free amino acids.

-

Instrumentation: Spectrophotometer or fluorometer, depending on the substrate used.

-

Microplate: 96-well plate for high-throughput analysis.

2. Assay Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Carboxypeptidase N in the assay buffer.

-

Prepare a stock solution of the substrate in the assay buffer.

-

Prepare a series of dilutions of the inhibitor (this compound/GEMSA) in the assay buffer to test a range of concentrations.

-

-

Enzyme Inhibition Assay:

-

In a 96-well microplate, add a fixed volume of the Carboxypeptidase N solution to each well.

-

Add varying concentrations of the inhibitor (this compound/GEMSA) to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

-

-

Data Acquisition:

-

Measure the rate of product formation over time. This can be done by monitoring the change in absorbance or fluorescence at a specific wavelength, depending on the substrate.

-

The reaction rate is typically linear for an initial period.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor.

-

Analyze the data using Michaelis-Menten kinetics and a suitable model for competitive, non-competitive, or uncompetitive inhibition (e.g., using Lineweaver-Burk or Dixon plots). For a competitive inhibitor like GEMSA, the Ki can be calculated from the IC50 value and the Michaelis constant (Km) of the substrate.

-

Signaling Pathways and Logical Relationships

The inhibition of Carboxypeptidase N by this compound (GEMSA) has direct implications for inflammatory signaling pathways. By preventing the inactivation of bradykinin and anaphylatoxins, this compound can potentiate their biological effects.

Carboxypeptidase N in the Kallikrein-Kinin System

Carboxypeptidase N in the Complement Cascade

Experimental Workflow for CPN Inhibition Assay

Conclusion

This compound (GEMSA) is a well-characterized inhibitor of Carboxypeptidase N, acting through a reversible, competitive mechanism. Its ability to block the inactivation of key inflammatory mediators highlights the potential of CPN as a therapeutic target. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the modulation of the kallikrein-kinin and complement systems through the inhibition of Carboxypeptidase N. Further investigation into the in vivo efficacy and specificity of CPN inhibitors like this compound is warranted to explore their full therapeutic potential.

References

In Vitro Characterization of SQ 22536 (formerly SQ-24798): A Technical Guide

Introduction

This document provides a comprehensive overview of the in vitro characterization of SQ 22536, a widely utilized cell-permeable inhibitor of adenylyl cyclase. Initial inquiries regarding "SQ-24798" suggest a likely typographical error, with the preponderance of scientific literature pointing to SQ 22536 as the compound of interest for the described biological activity. SQ 22536, chemically known as 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine, is a critical tool for researchers investigating the role of the cyclic AMP (cAMP) signaling pathway in various physiological and pathological processes. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows to support researchers and drug development professionals.

Data Presentation: Quantitative Summary of In Vitro Activity

The following tables summarize the key quantitative parameters of SQ 22536 activity as reported in the scientific literature.

| Parameter | Value | Cell/System | Notes |

| IC50 (Adenylyl Cyclase) | 1.4 µM[1][2] | General | General inhibitory concentration for adenylyl cyclase activity. |

| 5 µM | HEK293 cells (forskolin-stimulated) | Inhibition of forskolin-induced cAMP-dependent reporter gene activation.[3][4] | |

| 5 µM | HEK293 cells (PACAP-stimulated) | Inhibition of pituitary adenylate cyclase-activating polypeptide (PACAP)-induced reporter gene activation.[4] | |

| 10 µM | NS-1 cells (forskolin-induced Elk activation) | More potent inhibition of adenylyl cyclase-dependent Elk-1 activation.[3][4] | |

| 170 µM | NS-1 cells (8-Br-cAMP-induced Elk activation) | Less potent inhibition of Elk-1 activation stimulated by a cAMP analog, suggesting off-target effects downstream of adenylyl cyclase.[3][4] | |

| 0.08-1.45 mM | Catfish hepatocyte cell membranes | Inhibition of catecholamine-stimulated cAMP production. | |

| 0.08-0.27 mM | Rat hepatocyte cell membranes | Inhibition of catecholamine-stimulated cAMP production. | |

| Effect on Platelets | Attenuates adenosine's inhibitory effect on ADP-induced platelet aggregation (from 8±5% to 57±5%)[1] | Human platelets | Concentration of SQ 22536 used was 250 µmol/L.[1] This indicates that by inhibiting adenylyl cyclase, SQ 22536 blocks the anti-aggregatory effects of adenosine (B11128), which are mediated by cAMP. |

| Attenuates the increase of intraplatelet cAMP by adenosine (from 29±2 to 9±1 pmol/10⁸ platelets)[1] | Human platelets | Concentration of SQ 22536 used was 250 µmol/L.[1] | |

| Off-Target Effects | Inhibits neuritogenesis induced by 8-Br-cAMP[3] | NS-1 cells | This effect is independent of adenylyl cyclase inhibition, as 8-Br-cAMP is a cell-permeable cAMP analog that bypasses adenylyl cyclase. This suggests SQ 22536 has targets downstream of cAMP production.[3] |

| Inhibits ERK phosphorylation stimulated by 8-Br-cAMP[3] | NS-1 cells | Further evidence for off-target effects downstream of adenylyl cyclase.[3] |

Experimental Protocols

Adenylyl Cyclase Inhibition Assay (HEK293 cells)

This protocol is adapted from studies investigating the inhibitory effect of SQ 22536 on cAMP production in a cellular context.[3][4]

Objective: To determine the IC50 of SQ 22536 for the inhibition of adenylyl cyclase activity in response to a stimulator (e.g., forskolin (B1673556) or a Gs-coupled receptor agonist like PACAP).

Materials:

-

HEK293 cells stably expressing a cAMP response element (CRE)-luciferase reporter gene.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 1% fetal bovine serum (assay media).

-

SQ 22536.

-

Adenylyl cyclase stimulator (e.g., Forskolin or PACAP-38).

-

96-well plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Seed HEK293 CRE-luciferase cells in 96-well plates at a density of 10,000 cells per well in 80 µL of assay media.

-

Incubation: Culture the cells for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of SQ 22536 in assay media. Add 10 µL of the SQ 22536 solutions to the respective wells and incubate for 30 minutes.

-

Stimulation: Add 10 µL of the adenylyl cyclase stimulator (e.g., 25 µM forskolin or 100 nM PACAP-38) to the wells.

-

Incubation: Incubate the plates for 6 hours at 37°C.

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of SQ 22536 relative to the stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Platelet Aggregation Assay

This protocol describes a method to assess the effect of SQ 22536 on platelet aggregation using light transmission aggregometry (LTA).[5][6][7]

Objective: To evaluate the ability of SQ 22536 to reverse the anti-aggregatory effects of adenylyl cyclase activators (e.g., adenosine or PGE1) on ADP-induced platelet aggregation.

Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate (B86180) tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

SQ 22536.

-

Adenosine diphosphate (B83284) (ADP).

-

Adenosine or Prostaglandin E1 (PGE1).

-

Light Transmission Aggregometer.

-

Aggregation cuvettes with stir bars.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

-

-

Instrument Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Assay:

-

Pipette PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C.

-

Add the adenylyl cyclase activator (e.g., adenosine) and incubate for a few minutes.

-

Add SQ 22536 (e.g., 250 µmol/L) and incubate for a specified time.

-

Initiate aggregation by adding a sub-maximal concentration of ADP.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis: Measure the maximum percentage of platelet aggregation. Compare the aggregation curves of platelets treated with ADP alone, ADP + adenylyl cyclase activator, and ADP + adenylyl cyclase activator + SQ 22536.

Visualizations

Signaling Pathway Diagrams

Caption: SQ 22536 inhibits adenylyl cyclase, blocking cAMP production.

Experimental Workflow Diagrams

Caption: Workflow for determining the IC50 of SQ 22536.

Caption: Workflow for the platelet aggregation assay with SQ 22536.

References

- 1. selleckchem.com [selleckchem.com]

- 2. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]

- 3. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gest.joyadv.it [gest.joyadv.it]

Early-Stage Research on SQ-24798: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early-stage research on SQ-24798, a potent inhibitor of both Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), also known as Carboxypeptidase B2 (CPB2), and Carboxypeptidase N (CPN). This compound, identified as DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid, has demonstrated significant inhibitory activity, particularly against Carboxypeptidase N. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for enzyme inhibition assays, and visualizes the relevant signaling pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor targeting two key zinc metalloenzymes: Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa or activated CPB2) and Carboxypeptidase N (CPN). Both enzymes play crucial roles in regulating physiological processes such as fibrinolysis and inflammation by cleaving C-terminal basic amino acid residues (arginine and lysine) from various peptide substrates. The dual inhibitory action of this compound suggests its potential therapeutic utility in conditions where modulation of these pathways is beneficial.

Chemical Properties of this compound

This compound is identified as DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid. Its fundamental chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid |

| Synonyms | MGTA, Plummer's Inhibitor |

| Molecular Formula | C₇H₁₅N₃O₂S₂[1] |

| Molecular Weight | 237.35 g/mol [1] |

| CAS Number | 77102-28-4[1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting the enzymatic activity of TAFIa and CPN.

Inhibition of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI)

TAFI is a zymogen that, upon activation by the thrombin-thrombomodulin complex, becomes the active enzyme TAFIa. TAFIa attenuates fibrinolysis by removing C-terminal lysine (B10760008) residues from partially degraded fibrin (B1330869). This removal prevents the binding of plasminogen and tissue plasminogen activator (t-PA) to the fibrin clot, thereby downregulating plasmin generation and slowing clot lysis. By inhibiting TAFIa, this compound is expected to enhance fibrinolysis.

Inhibition of Carboxypeptidase N (CPN)

CPN is a plasma metalloprotease that regulates inflammation by inactivating potent inflammatory mediators like bradykinin (B550075) and anaphylatoxins (C3a and C5a). It achieves this by cleaving their C-terminal arginine or lysine residues. Inhibition of CPN by this compound would lead to a potentiation of the effects of these inflammatory peptides.

References

Pharmacological profile of SQ-24798

An In-Depth Technical Guide on the Pharmacological Profile of SQ-24798

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-Mercaptomethyl-5-guanidinopentanoic acid, is a potent inhibitor of basic carboxypeptidases, with primary targets being Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) and Carboxypeptidase N (CPN). These enzymes play a crucial role in regulating the fibrinolytic system and inflammatory responses. By inhibiting these enzymes, this compound can modulate the breakdown of blood clots and the activity of certain inflammatory mediators. This document provides a comprehensive overview of the pharmacological profile of this compound, including its inhibitory activity, the experimental protocols for its characterization, and its mechanism of action within the context of the fibrinolysis cascade.

It is important to note that the primary mechanism of action for this compound does not involve direct interaction with G-protein coupled receptors or modulation of adenylyl cyclase activity. Therefore, experimental protocols such as radioligand binding assays and adenylyl cyclase activation assays are not typically employed for its pharmacological characterization. The focus of this guide is on its well-documented role as a carboxypeptidase inhibitor.

Quantitative Data

The inhibitory potency of this compound is summarized in the table below. The data is presented for Carboxypeptidase B, a closely related enzyme that serves as a proxy for TAFIa and CPN, reflecting the compound's high affinity for this class of enzymes.

| Target Enzyme | Compound | Parameter | Value (M) |

| Carboxypeptidase B | This compound | Kᵢ | 4 x 10⁻¹⁰[1] |

| Carboxypeptidase A | This compound | Kᵢ | 1.2 x 10⁻⁵[1] |

Experimental Protocols

The characterization of this compound as a carboxypeptidase inhibitor involves enzymatic assays that measure the catalytic activity of the target enzyme in the presence and absence of the inhibitor. Below are detailed methodologies for assessing the inhibition of TAFIa and CPN.

Enzymatic Assay for Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) Inhibition

This assay determines the inhibitory activity of this compound on TAFIa by measuring the hydrolysis of a synthetic substrate.

1. Materials and Reagents:

-

Human TAFI (pro-enzyme)

-

Thrombin and Thrombomodulin (for activation)

-

This compound (test inhibitor)

-

Hippuryl-Arg (chromogenic substrate)

-

Tris-HCl buffer (pH 7.5)

-

1 M HCl and 1 M NaOH (for stopping the reaction)

-

1 M NaH₂PO₄ (for pH adjustment)

-

Microplate reader

2. Protocol:

-

Activation of TAFI: Prepare a solution of human TAFI in Tris-HCl buffer. Activate TAFI to TAFIa by incubating with thrombin and thrombomodulin. The activation conditions (enzyme concentrations, time, temperature) should be optimized to achieve complete activation.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in Tris-HCl buffer.

-

Inhibition Reaction: In a microplate, add the activated TAFIa solution to wells containing the different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate Hippuryl-Arg to each well.

-

Reaction Termination and Measurement: After a specific incubation period (e.g., 60 minutes), stop the reaction by adding 1 M HCl, followed by 1 M NaOH and 1 M NaH₂PO₄. Measure the absorbance of the product at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the substrate concentration and its Kₘ value are known.

Enzymatic Assay for Carboxypeptidase N (CPN) Inhibition

This assay measures the ability of this compound to inhibit the activity of CPN, typically using a radiolabeled or chromogenic substrate.

1. Materials and Reagents:

-

Purified human plasma CPN

-

This compound (test inhibitor)

-

[³H]benzoyl-Ala-Arg (radiolabeled substrate) or a suitable chromogenic substrate

-

HEPES buffer (pH 7.5)

-

Scintillation fluid and counter (for radiolabeled assay) or spectrophotometer (for chromogenic assay)

2. Protocol:

-

Inhibitor Preparation: Prepare serial dilutions of this compound in HEPES buffer.

-

Enzyme-Inhibitor Pre-incubation: In reaction tubes, mix the purified CPN with the various concentrations of this compound or vehicle control. Allow to incubate for a defined period to reach binding equilibrium.

-

Enzymatic Reaction: Start the reaction by adding the substrate (e.g., [³H]benzoyl-Ala-Arg) to each tube. Incubate at 37°C for a time period within the linear range of the reaction.

-

Reaction Termination: Stop the reaction, for example, by adding a strong acid.

-

Product Quantification:

-

Radiolabeled Assay: Separate the radiolabeled product from the unreacted substrate (e.g., by extraction or chromatography) and quantify the radioactivity using a scintillation counter.

-

Chromogenic Assay: Measure the absorbance of the colored product at the appropriate wavelength using a spectrophotometer.

-

-

Data Analysis: Determine the reaction velocity for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC₅₀ and Kᵢ values as described for the TAFIa assay.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting key enzymes in the fibrinolysis cascade. The following diagram illustrates the role of TAFIa and CPN in this pathway and the point of intervention by this compound.

Caption: The Fibrinolysis Cascade and Inhibition by this compound.

The diagram above illustrates that thrombin, a key enzyme in coagulation, not only converts fibrinogen to fibrin to form a clot but also activates TAFI to TAFIa. Activated TAFI (TAFIa) then suppresses fibrinolysis by removing C-terminal lysine (B10760008) residues from partially degraded fibrin, which are binding sites for plasminogen and tissue plasminogen activator (t-PA). This action reduces the efficiency of plasmin generation and thus slows down clot dissolution. This compound is a potent inhibitor of TAFIa, thereby preventing the suppression of fibrinolysis and promoting the breakdown of fibrin clots. Similarly, this compound inhibits Carboxypeptidase N (CPN), which is involved in inactivating inflammatory peptides.

References

SQ-24798: A Potent Thiol-Based Inhibitor of Carboxypeptidase B - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and kinetics of SQ-24798, a potent and highly specific inhibitor of Carboxypeptidase B (CPB). This compound, chemically known as 2-mercaptomethyl-5-guanidinopentanoic acid, demonstrates significant potential in research and therapeutic contexts where the modulation of CPB activity is desired.

Core Mechanism of Action

This compound functions as a competitive inhibitor of Carboxypeptidase B. Its inhibitory activity is primarily attributed to the high-affinity interaction between its sulfhydryl (-SH) group and the catalytically crucial zinc ion (Zn²⁺) residing in the active site of the enzyme.[1][2] This interaction, complemented by the binding of the guanidinopropyl side chain to the enzyme's specificity pocket, accounts for its high potency and selectivity for Carboxypeptidase B over Carboxypeptidase A.[1]

References

Unraveling the Core Function of SQ-24798: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ-24798 is a synthetic, small organic molecule that functions as a dual inhibitor of two key carboxypeptidases: Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), also known as Carboxypeptidase B2 (CPB2), and Carboxypeptidase N (CPN). By targeting these enzymes, this compound modulates critical physiological pathways, primarily the fibrinolytic and inflammatory cascades. This technical guide provides an in-depth exploration of the function of this compound, its mechanism of action, and the signaling pathways it influences.

Core Targets of this compound

This compound exerts its biological effects through the inhibition of two specific enzymes:

-

Thrombin-Activatable Fibrinolysis Inhibitor (TAFI): A plasma zymogen that, upon activation, attenuates the breakdown of blood clots.

-

Carboxypeptidase N (CPN): A plasma enzyme responsible for inactivating a variety of pro-inflammatory peptides.

The dual inhibitory action of this compound makes it a subject of interest for therapeutic applications where modulation of fibrinolysis and inflammation is desired.

Functional Role and Signaling Pathway of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI)

TAFI plays a crucial role in maintaining hemostatic balance by linking the coagulation and fibrinolysis systems.

Mechanism of Action of TAFI:

-

Activation: TAFI circulates in an inactive form (pro-TAFI). During coagulation, the thrombin-thrombomodulin complex cleaves pro-TAFI to its active form, TAFIa.

-

Anti-fibrinolytic Activity: Activated TAFI (TAFIa) removes C-terminal lysine (B10760008) and arginine residues from partially degraded fibrin (B1330869). These residues are essential binding sites for plasminogen and tissue plasminogen activator (tPA), which are key components of the fibrinolytic system.

-

Inhibition of Fibrinolysis: By removing these binding sites, TAFIa reduces the efficiency of plasmin generation on the fibrin clot surface, thereby slowing down clot lysis and stabilizing the clot.

Consequence of this compound Inhibition of TAFI:

By inhibiting TAFIa, this compound prevents the removal of C-terminal lysine and arginine residues from fibrin. This leads to:

-

Enhanced binding of plasminogen and tPA to the fibrin clot.

-

Increased plasmin generation.

-

Accelerated fibrinolysis and clot breakdown.

This pro-fibrinolytic effect of this compound suggests its potential as a therapeutic agent in thrombotic disorders.

Signaling Pathway: TAFI-Mediated Fibrinolysis

Functional Role and Signaling Pathway of Carboxypeptidase N (CPN)

CPN is a key regulator of inflammation through its action on various potent peptide mediators.

Mechanism of Action of CPN:

-

Substrate Cleavage: CPN is a plasma metalloprotease that cleaves C-terminal arginine and lysine residues from a variety of biologically active peptides.

-

Inactivation of Pro-inflammatory Peptides: Key substrates of CPN include anaphylatoxins (C3a, C4a, C5a) and kinins (e.g., bradykinin). By removing the C-terminal basic residues, CPN inactivates these pro-inflammatory molecules.

-

Regulation of Inflammation: The activity of CPN is crucial for dampening the inflammatory response and preventing excessive inflammation.

Consequence of this compound Inhibition of CPN:

Inhibition of CPN by this compound prevents the inactivation of pro-inflammatory peptides. This can lead to:

-

Increased levels and prolonged activity of anaphylatoxins and kinins.

-

Potentiation of inflammatory responses, such as increased vascular permeability, vasodilation, and immune cell recruitment.

The inhibition of CPN by this compound suggests that its use may need to be carefully considered in conditions where an inflammatory response is a significant factor.

Signaling Pathway: CPN-Mediated Regulation of Inflammation

Quantitative Data and Experimental Protocols

Currently, detailed quantitative data on the inhibitory potency (e.g., IC₅₀, Kᵢ) of this compound against TAFI and CPN, as well as the specific experimental protocols for their determination, are not available in the public domain. The identification of this compound as "compound 4" in a discovery context is noted in the IUPHAR/BPS Guide to PHARMACOLOGY, but the primary publication detailing its synthesis and characterization has not been publicly identified. Further investigation into proprietary or historical medicinal chemistry literature may be required to obtain this specific information.

Summary

This compound is a dual inhibitor of TAFI and CPN. Its inhibitory action on TAFI promotes fibrinolysis, suggesting a therapeutic potential in thrombotic diseases. Conversely, its inhibition of CPN can lead to an amplified inflammatory response. A comprehensive understanding of the quantitative pharmacology and in vivo effects of this compound is necessary to fully elucidate its therapeutic window and potential clinical applications. The provided signaling pathway diagrams offer a visual representation of the core mechanisms through which this compound exerts its effects. Further research is warranted to fully characterize this compound and its potential as a pharmacological tool or therapeutic agent.

An In-depth Technical Guide on Fibrinolysis and its Pharmacological Modulation

Disclaimer: Initial searches for the compound "SQ-24798" in the context of fibrinolysis did not yield any specific information. The following technical guide provides a comprehensive overview of the core principles of fibrinolysis, its key molecular components, pharmacological modulation, and relevant experimental methodologies, which may serve as a valuable resource for researchers, scientists, and drug development professionals interested in this field.

Introduction to Fibrinolysis

Fibrinolysis is a crucial physiological process responsible for the enzymatic breakdown of fibrin (B1330869) in blood clots.[1][2][3] This process is essential for restoring blood flow after the healing of a vascular injury and preventing the formation of obstructive thrombi.[1][3][4] The fibrinolytic system is a finely tuned cascade of enzymatic reactions, primarily driven by the serine protease plasmin, which degrades the fibrin mesh of a clot into soluble fibrin degradation products.[1][5][6] A delicate balance between pro-fibrinolytic and anti-fibrinolytic factors ensures that clot dissolution is localized to the site of injury and occurs only after hemostasis has been achieved.[3][7] Dysregulation of this system can lead to either excessive bleeding (hyperfibrinolysis) or thrombosis (hypofibrinolysis).[3][6]

The Fibrinolytic Pathway: Key Molecular Players

The fibrinolytic system is composed of a proenzyme, plasminogen, which is converted into the active enzyme plasmin by plasminogen activators.[1][8] The activity of this system is regulated by several inhibitors.[1][8]

-

Plasminogen: A zymogen that is present in the blood and becomes the active enzyme plasmin upon cleavage.[1][3][8]

-

Plasmin: A serine protease that degrades the fibrin network of a clot.[3][5]

-

Tissue Plasminogen Activator (t-PA): A serine protease that primarily activates plasminogen bound to fibrin, thus localizing fibrinolysis to the clot.[5][9]

-

Urokinase Plasminogen Activator (u-PA): Another serine protease that can activate plasminogen in the fluid phase and on cell surfaces.[3][9][10]

-

Alpha-2-Antiplasmin: The main inhibitor of plasmin in the circulation, preventing systemic degradation of fibrinogen.[1][8]

Below is a diagram illustrating the core signaling pathway of fibrinolysis.

Pharmacological Modulation of Fibrinolysis

Pharmacological intervention in the fibrinolytic system is a key therapeutic strategy for managing thrombotic disorders such as myocardial infarction, ischemic stroke, and pulmonary embolism.[1][4] Fibrinolytic drugs, also known as thrombolytics, function by promoting the conversion of plasminogen to plasmin.[2][5]

| Drug Class | Examples | Mechanism of Action | Key Characteristics |

| Tissue Plasminogen Activators (t-PAs) | Alteplase, Reteplase, Tenecteplase | Directly activate plasminogen, with a high affinity for fibrin-bound plasminogen.[5][9] | Fibrin-specific, leading to localized clot dissolution with a lower risk of systemic bleeding compared to non-specific agents.[1][5] |

| Urokinases | Urokinase | Directly converts plasminogen to plasmin in both the circulation and at the clot surface.[10] | Less fibrin-specific than t-PAs.[11] |

| Bacterial Proteins | Streptokinase | Forms a complex with plasminogen, which then activates other plasminogen molecules to plasmin.[5] | Non-specific, can lead to systemic fibrinolysis and depletion of coagulation factors.[1][5] Antigenic, as it is a foreign protein. |

Experimental Protocols for Assessing Fibrinolysis

The evaluation of fibrinolytic activity is crucial for both basic research and the clinical development of thrombolytic therapies. A variety of assays are available to measure different aspects of the fibrinolytic process.[12][13]

Clot Lysis Assay

Principle: This is a global assay that measures the overall efficiency of fibrinolysis. A clot is formed in a plasma sample, and the time it takes for the clot to lyse is measured, typically by monitoring changes in turbidity.[12]

Detailed Methodology:

-

Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.

-

Clot Formation: A known concentration of a clotting agent (e.g., thrombin or tissue factor) and calcium chloride is added to the plasma in a microplate well to initiate coagulation.[13]

-

Induction of Fibrinolysis: A plasminogen activator, such as t-PA, is added to the sample to initiate fibrinolysis.[13]

-

Monitoring Lysis: The optical density (turbidity) of the sample is monitored over time using a microplate reader. As the clot lyses, the turbidity decreases.

-

Data Analysis: The clot lysis time is determined as the time taken for the turbidity to decrease to 50% of its maximum value.

Chromogenic Substrate Assay for Plasmin Activity

Principle: This assay quantifies the activity of plasmin or plasminogen activators by measuring the cleavage of a specific chromogenic substrate.

Detailed Methodology:

-

Sample Preparation: A purified enzyme (e.g., plasmin) or a sample containing a plasminogen activator is prepared.

-

Reaction Initiation: The sample is mixed with a chromogenic substrate that is specifically cleaved by plasmin. The substrate consists of a short peptide sequence recognized by plasmin, linked to a chromophore (e.g., p-nitroaniline).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Measurement: Cleavage of the substrate by plasmin releases the chromophore, resulting in a color change that is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

-

Data Analysis: The rate of change in absorbance is proportional to the plasmin activity in the sample.

Below is a diagram illustrating a typical experimental workflow for a clot lysis assay.

Conclusion

The fibrinolytic system is a complex and vital component of hemostasis. A thorough understanding of its molecular mechanisms and the pharmacology of its modulators is essential for the development of effective therapies for thrombotic diseases. The experimental protocols outlined in this guide provide a foundation for the investigation of fibrinolytic processes and the evaluation of novel therapeutic agents. While no specific information on "this compound" is currently available in the public domain, the principles and methodologies described herein are broadly applicable to the study of any compound with potential effects on fibrinolysis.

References

- 1. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 2. Fibrinolytic drug | Uses, Benefits & Side Effects | Britannica [britannica.com]

- 3. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]

- 4. Thrombolytic Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Thrombolytic (Fibrinolytic) Drugs [cvpharmacology.com]

- 6. researchgate.net [researchgate.net]

- 7. [Plasminogen activation and regulation of fibrinolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]

- 9. Plasminogen activator - Wikipedia [en.wikipedia.org]

- 10. Fibrinolytic agents: mechanisms of activity and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plasma tissue-type plasminogen activator increases fibrinolytic activity of exogenous urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thieme-connect.com [thieme-connect.com]

The Therapeutic Potential of SQ-24798: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ-24798, chemically known as 2-Mercaptomethyl-5-guanidinopentanoic acid, is a potent small molecule inhibitor of several key carboxypeptidases, including Carboxypeptidase B (CPB), Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), and Carboxypeptidase N (CPN). By targeting these enzymes, this compound presents a multi-faceted therapeutic potential, primarily in the management of thrombotic disorders and inflammatory conditions. This technical guide provides a comprehensive overview of the core therapeutic areas for this compound, detailing its mechanism of action, supported by preclinical evidence, and outlining relevant experimental protocols for further investigation.

Introduction

Carboxypeptidases are a class of proteolytic enzymes that cleave C-terminal amino acid residues from proteins and peptides. Specific carboxypeptidases play crucial roles in various physiological and pathological processes. This compound has emerged as a significant research compound due to its inhibitory action on CPB, TAFIa, and CPN, enzymes that are pivotal in fibrinolysis and inflammation. The proposed mechanism of action for this compound involves the binding of its sulfhydryl group to the active site zinc ion of these metalloproteases, leading to their inhibition. This guide will delve into the specific therapeutic opportunities that arise from the inhibition of these targets by this compound.

Potential Therapeutic Area: Thrombotic Disorders

The primary and most well-supported therapeutic application for this compound lies in the treatment and prevention of thrombotic disorders. This potential is directly linked to its potent inhibition of Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa).

Mechanism of Action in Fibrinolysis

TAFIa, the activated form of TAFI (also known as procarboxypeptidase B or plasma procarboxypeptidase B), plays a critical anti-fibrinolytic role. During coagulation, thrombin, in complex with thrombomodulin, activates TAFI to TAFIa. TAFIa then attenuates the breakdown of fibrin (B1330869) clots by removing C-terminal lysine (B10760008) and arginine residues from partially degraded fibrin. These residues are essential binding sites for plasminogen and tissue plasminogen activator (t-PA), key components of the fibrinolytic system. By removing these binding sites, TAFIa effectively slows down plasmin generation and subsequent clot lysis.

This compound, by inhibiting TAFIa, prevents the removal of these crucial lysine and arginine residues. This, in turn, enhances the binding of plasminogen and t-PA to the fibrin clot, leading to accelerated plasmin generation and more efficient clot dissolution. This pro-fibrinolytic effect makes this compound a promising candidate for conditions characterized by excessive or persistent clot formation, such as deep vein thrombosis, pulmonary embolism, and myocardial infarction.

Preclinical Evidence

Quantitative Data

While extensive quantitative data for this compound is limited in publicly accessible literature, related compounds have shown significant potency. The inhibitory constants (Ki) for similar mercaptomethyl-containing guanidinopentanoic acid derivatives against carboxypeptidases are in the nanomolar to low micromolar range. Further studies are required to precisely quantify the IC50 and Ki values of this compound against purified TAFIa.

| Target | Inhibitor Class | Reported Potency (Ki/IC50) |

| Carboxypeptidase B | Mercaptomethyl-guanidinopentanoic acid derivatives | Nanomolar to low micromolar range |

| TAFIa | Mercaptomethyl-guanidinopentanoic acid derivatives | Nanomolar to low micromolar range |

| Carboxypeptidase N | Mercaptomethyl-guanidinopentanoic acid derivatives | Nanomolar to low micromolar range |

Table 1: Reported Potency of Similar Inhibitors Against Target Carboxypeptidases.

Potential Therapeutic Area: Inflammatory Disorders

A secondary but significant therapeutic potential for this compound lies in the modulation of inflammatory responses through the inhibition of Carboxypeptidase N (CPN).

Mechanism of Action in Inflammation

Carboxypeptidase N, also known as kininase I or anaphylatoxin inactivator, is a plasma enzyme that plays a crucial role in regulating the activity of potent pro-inflammatory mediators. CPN inactivates several key peptides by cleaving their C-terminal arginine or lysine residues. These substrates include:

-

Anaphylatoxins (C3a, C4a, C5a): These are potent inflammatory mediators released during complement activation that can cause smooth muscle contraction, increase vascular permeability, and attract inflammatory cells.

-

Kinins (Bradykinin, Kallidin): These peptides are powerful vasodilators and mediators of pain and inflammation.

By inhibiting CPN, this compound can prevent the inactivation of these pro-inflammatory peptides, potentially leading to their accumulation and enhanced inflammatory responses. This suggests a complex role for CPN inhibitors. While in certain contexts, enhancing the effects of these mediators could be detrimental, in others, it might be therapeutically beneficial. For instance, bradykinin (B550075) has some protective cardiovascular effects. However, the primary hypothesis for the therapeutic application of CPN inhibition is in conditions where the activity of these peptides is dysregulated. For example, in hereditary angioedema, a condition characterized by recurrent episodes of severe swelling, there is uncontrolled activation of the kinin-kallikrein system. The role of CPN inhibitors in such pathways requires further elucidation.

Preclinical Evidence

Preclinical studies have highlighted the importance of CPN in regulating inflammation. Mice deficient in CPN have been shown to have an altered response to inflammatory stimuli. While direct preclinical studies with this compound in inflammation models are not widely reported, the known function of its target, CPN, provides a strong rationale for its investigation in inflammatory diseases.

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section provides detailed methodologies for key in vitro and in vivo experiments.

In Vitro Carboxypeptidase B/TAFIa Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against Carboxypeptidase B or purified TAFIa.

Materials:

-

Porcine pancreatic Carboxypeptidase B (or purified human TAFIa)

-

Hippuryl-L-arginine (substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

This compound

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagents:

-

Dissolve Carboxypeptidase B/TAFIa in Tris-HCl buffer to a final concentration of 1-5 units/mL.

-

Prepare a stock solution of Hippuryl-L-arginine in Tris-HCl buffer (e.g., 10 mM).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution series.

-

-

Assay Setup:

-

In a 96-well plate, add 180 µL of the substrate solution to each well.

-

Add 10 µL of the this compound dilution series to the appropriate wells. Include a vehicle control (solvent only).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding 10 µL of the enzyme solution to each well.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-set to 254 nm and 37°C.

-

Measure the absorbance at 254 nm every 30 seconds for 15-30 minutes. The hydrolysis of hippuryl-L-arginine results in an increase in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

In Vivo Ferric Chloride-Induced Arterial Thrombosis Model

This protocol describes a widely used model in rodents to evaluate the efficacy of antithrombotic agents.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., ketamine/xylazine)

-

Surgical instruments

-

Ferric chloride (FeCl₃) solution (e.g., 10% in water)

-

This compound formulation for intravenous or oral administration

-

Doppler flow probe

-

Microscope

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and place it on a surgical board.

-

Surgically expose the carotid artery.

-

-

Drug Administration:

-